An In-Depth Technical Guide to 5-Bromo-pyrrolo[2,1-f]triazine: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-pyrrolo[2,1-f]triazine: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine: A Privileged Scaffold for Modern Drug Discovery
Abstract
The pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[4][5] This guide provides a comprehensive technical overview of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, a key intermediate for the synthesis of novel therapeutics. We will delve into its chemical properties, a plausible synthetic route, and its versatile reactivity, with a focus on its application in the development of kinase inhibitors and antiviral compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this potent heterocyclic building block.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The fusion of a pyrrole and a triazine ring system creates a unique bicyclic heterocycle with a bridgehead nitrogen atom.[1] This structural motif is found in several landmark drugs, including the broad-spectrum antiviral remdesivir and the kinase inhibitor avapritinib, underscoring its importance in targeting a diverse range of biological targets.[2] The pyrrolo[2,1-f][1][2][3]triazine framework serves as a versatile template for designing molecules with specific binding properties, often acting as a bioisostere for purine nucleosides.[4][5]
The introduction of a bromine atom at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core, to yield 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, provides a crucial handle for synthetic diversification. This bromo-substituent is amenable to a wide array of cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space around the core scaffold and optimize biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [6] |
| Molecular Weight | 198.02 g/mol | [6] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |
| Storage | Store in an inert atmosphere at room temperature. | [6] |
| pKa (Predicted) | -3.01 ± 0.30 | [7] |
| Density (Predicted) | 1.89 ± 0.1 g/cm³ | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the heterocyclic core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the triazine ring and the bromine atom.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbon atom bearing the bromine (C5) is expected to be shifted to a higher field compared to its non-brominated counterpart.
Synthesis and Characterization
A Plausible Synthetic Pathway
Experimental Protocol: A Proposed Synthesis
Step 1: N-Amination of 4-Bromopyrrole-2-carboxaldehyde
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To a solution of 4-bromopyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as DMF, add a solution of an aminating agent like hydroxylamine-O-sulfonic acid (1.2 eq) in water or a suitable buffer.
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The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a suitable aqueous solution and the product, 1-amino-4-bromopyrrole-2-carboxaldehyde, is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Causality: The N-amination of the pyrrole nitrogen is a crucial step in forming the N-N bond required for the subsequent triazine ring formation.[1] The choice of the aminating agent and reaction conditions is critical to achieve good yields and avoid side reactions.
Step 2: Cyclization to form 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine
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The 1-amino-4-bromopyrrole-2-carboxaldehyde (1.0 eq) is dissolved in a high-boiling point solvent like n-butanol or acetic acid.
-
Formamidine acetate (1.5 eq) is added to the solution.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS.
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After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
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The crude product, 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, is then purified by column chromatography on silica gel.
Causality: The condensation of the N-amino group and the aldehyde with formamidine acetate provides the necessary atoms to construct the triazine ring, leading to the fused bicyclic system.[8] The choice of a high-boiling point solvent is necessary to provide the energy required for the cyclization and dehydration steps.
Reactivity and Synthetic Utility
The bromine atom at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core is the key to its synthetic utility, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, which is a fundamental strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
Key Cross-Coupling Reactions
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from general procedures for the Suzuki coupling of bromo-triazines.[9]
-
To a reaction vessel, add 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Trustworthiness of the Protocol: This self-validating system relies on the well-established and robust nature of the Suzuki-Miyaura coupling. The progress of the reaction can be easily monitored, and the product can be purified using standard laboratory techniques. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates to achieve high yields.[10][11]
Applications in Drug Discovery
The derivatives of 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine are of significant interest in drug discovery due to the established biological activity of the core scaffold.
-
Antiviral Agents: The pyrrolo[2,1-f][1][2][3]triazine core is a key component of remdesivir, an antiviral drug used in the treatment of COVID-19.[2] The ability to functionalize the 5-position allows for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.[4][5]
-
Kinase Inhibitors: This scaffold is also a "privileged" structure for the development of kinase inhibitors for cancer therapy.[2] By performing cross-coupling reactions on 5-Bromo-pyrrolo[2,1-f][1][2][3]triazine, libraries of compounds can be synthesized and screened for inhibitory activity against various kinases.
Application in a Drug Discovery Cascade
Safety and Handling
-
Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
5-Bromo-pyrrolo[2,1-f][1][2][3]triazine is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance lies in the combination of the biologically "privileged" pyrrolo[2,1-f][1][2][3]triazine scaffold and the synthetically tractable bromo-substituent. This allows for the efficient generation of diverse molecular libraries for the discovery of novel antiviral and anticancer agents. The synthetic protocols and reactivity patterns discussed in this guide provide a solid foundation for researchers to unlock the full potential of this powerful intermediate in their drug discovery endeavors.
References
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Sharma, V., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(4), 385–403. [Link]
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Singh, H., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1789-1811. [Link]
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Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793. [Link]
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Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
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Warren, J. D., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4232–4235. [Link]
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van der Lee, A., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(23), 15877–15886. [Link]
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Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]
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PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
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Al-Tel, T. H. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(1), 354-363. [Link]
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